molecular formula C4H4OS B1594166 2(5H)-Thiophenone CAS No. 3354-32-3

2(5H)-Thiophenone

Cat. No. B1594166
CAS RN: 3354-32-3
M. Wt: 100.14 g/mol
InChI Key: NMSLUAZZTFUUFZ-UHFFFAOYSA-N
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Description

2(5H)-Furanone and 5-Hydroxy-2(5H)-furanone are compounds that have attracted the attention of researchers due to their high reactivity, which makes it possible to synthesize promising reagents for organic synthesis, including the production of biologically active substances .


Synthesis Analysis

The synthesis approaches for these compounds include the condensation reactions of functional derivatives of aliphatic and cyclic compounds . The most promising and environmentally friendly methods are the preparation of 2(5H)-Furanone and 5-Hydroxy-2(5H)-Furanone based on the reactions of commercially available furfural with hydrogen peroxide under various conditions .


Chemical Reactions Analysis

For furanones, a number of reactions of nucleophilic and conjugated addition, Diels–Alder reaction, aldol condensation with carbonyl compounds, hydrogenation, Michael reactions and photochemical processes have been widely reported .

Scientific Research Applications

  • Biological Activity and Synthesis

    • Field : Biochemistry
    • Application : 2(5H)-Furanone derivatives have been extensively studied for their promising ability to prevent the biofilm formation by various pathogenic bacteria .
    • Method : The synthesis of optically active sulfur-containing 2(5H)-furanone derivatives was achieved by an interaction of stereochemically pure 5-(l)-menthyloxy- or 5-(l)-bornyloxy-2(5H)-furanones with aromatic thiols under basic conditions .
    • Results : The leading compound, 26, possessing the sulfonyl group and l-borneol moiety, exhibited prominent activity against Staphylococcus aureus and Bacillus subtilis with MICs of 8 μg/mL .
  • Anticancer Agents

    • Field : Oncology
    • Application : Bis-2(5H)-furanone derivatives containing a benzidine core were synthesized and evaluated for their antitumor activities against various tumor cells .
    • Method : The derivatives were synthesized via a one-step transition-metal-free reaction of benzidine with 5-substituted 3,4-dihalo-2(5H)-furanones .
    • Results : Compound 4e exhibits significant inhibitory activity against C6 glioma cells with an IC50 value of 12.1 μm and low toxicity toward HaCaT human normal cells .
  • Synthesis of Natural Products

    • Field : Organic Chemistry
    • Application : Furan-2(5H)-ones have attracted considerable attention as synthetic targets. This subunit is present in a large number of natural products, which display a wide range of biological activities .
    • Method : The review describes recent synthetic methodologies for the preparation of furan-2(5H)-ones, as well as their application in the total synthesis of natural products with this subunit .
    • Results : The synthesized furan-2(5H)-ones have been used as synthetic intermediates in the preparation of various natural products .
  • Reactions and Syntheses Based on 2(5H)-Furanone

    • Field : Organic Synthesis
    • Application : The review summarizes the data on 2(5H)-furanone and some substituted hydrofuranones with respect to their poorly studied or unexplored reactions and synthesis of functionally substituted hydrofuranones on their basis .
    • Method : The review discusses unexplored or poorly studied reactions of 2(5H)-furanone, such as oxidation and 1,3-dipolar cycloaddition, direct arylation, reactions with enamines, CH-acids, and amines .
    • Results : The reactions of 2(5H)-furanone have been used to synthesize promising reagents for organic synthesis, including the production of biologically active substances .
  • Selective Oxidation of Biomass-Derived Furfural

    • Field : Green Chemistry
    • Application : The transformation of biomass-derived furfural to 2(5H)-furanone has been studied .
    • Method : Among various homogeneous acid catalysts screened for the transformation, trifluoroacetic acid (TFA) was found to be the most suitable candidate that afforded up to 52% isolated yield of 2(5H)-furanone under mild conditions (RT, 1 h) .
    • Results : In addition to 2(5H)-furanone, succinic acid was recovered in nearly 20% yield from the aqueous layer .
  • Antimicrobial Evaluation

    • Field : Medicinal Chemistry
    • Application : The [1,2,3]-triazolo [1,5-a]quinoxalin-4(5H)-one scaffold and its analogues triazole-fused heterocyclic compounds are relevant structural templates in both natural and synthetic biologically active compounds .
    • Method : The researchers reported a “refreshed” synthesis of the [1,2,3]-triazolo [1,5-a]quinoxalin-4(5H)-one core, encompassing the use of eco-compatible catalysts and reaction conditions .
    • Results : The compounds were assessed on different bacterial species and two fungal C. albicans strains, as well as the evaluation of their activity on S. epidermidis biofilm formation .
  • Near-Infrared-II Emission for In Vivo Applications

    • Field : Analytical and Bioanalytical Chemistry
    • Application : Xanthenoid fluorophores with near-infrared-II emission have gained increasing attention for in vivo applications .
    • Method : The researchers focused on the strategies used for longer wavelength and fluorescence regulation to construct OFF–ON or ratiometric NIR-II fluorescent probes .
    • Results : Future work should focus on the balance between wavelength and brightness, as well as stability and water solubility .
  • Anticancer Compounds

    • Field : Oncology
    • Application : Methanol extraction revealed anticancer compounds Quinic Acid, 2(5H)-Furanone .
    • Method : The researchers investigated the extracts by gas chromatography-mass spectrometry .
    • Results : The predominant components were found to be 2(5H)-Furanone (14.73%), Quinic acid (17.32%), and Phytol (11.43%) .

Future Directions

The future directions of these compounds could involve further exploration of their poorly studied or unexplored reactions and synthesis of functionally substituted hydrofuranones .

properties

IUPAC Name

2H-thiophen-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4OS/c5-4-2-1-3-6-4/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMSLUAZZTFUUFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(=O)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50187193
Record name 2(5H)-Thiophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50187193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2(5H)-Thiophenone

CAS RN

3354-32-3
Record name 2(5H)-Thiophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003354323
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(5H)-Thiophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50187193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2(5H)-Thiophenone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
193
Citations
S Breda, I Reva, R Fausto - Journal of Molecular Structure, 2008 - Elsevier
The structure and vibrational spectra of two five-membered heterocyclic α-carbonyl compounds have been studied. The experimental FTIR spectra 2(5H)-furanone and 2(5H)-…
Number of citations: 51 www.sciencedirect.com
MAVR da Silva, AFLOM Santos… - The Journal of Chemical …, 2010 - Elsevier
In the present work, a combined experimental and computational thermochemical study of 2-(5H)-furanone and 2-(5H)-thiophenone was carried out. The standard (p ∘ =0.1MPa) molar …
Number of citations: 17 www.sciencedirect.com
S Breda, I Reva, R Fausto - Vibrational Spectroscopy, 2009 - Elsevier
Monomers of two simplest five-membered heterocyclic α-carbonyl compounds, 2(5H)-furanone and 2(5H)-thiophenone were isolated in low temperature inert argon matrices and their …
Number of citations: 20 www.sciencedirect.com
AG Lesarri, JC López, JL Alonso - Journal of molecular structure, 1992 - Elsevier
The microwave spectrum of 2(5H)-thiophenone has been analysed in the frequency range 26.5–40 GHz. R-branch and Q-branch transitions allowed by μ a and μ b have been assigned …
Number of citations: 15 www.sciencedirect.com
K Takahashi, K Nishijima, K Takase, S Katagiri - Tetrahedron Letters, 1983 - Elsevier
The title compound 6 has been synthesized and the effect of cyclic π-system insertion into diphenylcyclopropenone 1 has been discussed. The distribution of positive charge over the 3-…
Number of citations: 10 www.sciencedirect.com
WR Biggerstaff, KL Stevens - The Journal of Organic Chemistry, 1963 - ACS Publications
A number of 2 (577)-thiophenone derivatives have been reported4; they have been produced, for the most part, by ring closure methods leading to substituted thiolactone-thienol …
Number of citations: 17 pubs.acs.org
BB Xie, WH Fang - ChemPhotoChem, 2019 - Wiley Online Library
In the present work, the direct ab initio quantum trajectory mean‐field and molecular mechanical (QTMF/MM) nonadiabatic dynamics approach has been numerically implemented and …
HJ Jakobsen, EH Larsen… - Recueil des Travaux …, 1963 - Wiley Online Library
2‐Hydroxythiophen exists at room temperature mainly in the tautomeric form 2(5H)‐thiophenone 13 and is conveniently prepared 3 by splitting 2‐thienyl t‐butyl ether by heating it with …
Number of citations: 7 onlinelibrary.wiley.com
R Kiesewetter, P Margaretha - Helvetica chimica acta, 1985 - Wiley Online Library
On irradiation (λ > 305 nm) in alcohols, 5,5‐dimethyl‐2(5H)‐thiophenone (1b) is converted to (E)‐4‐mercapto‐4‐methyl‐2‐pentenoates 8. These esters undergo a consecutive light‐…
Number of citations: 17 onlinelibrary.wiley.com
P BÖGER - Journal of Pesticide Science, 1997 - jlc.jst.go.jp
Rhodanine (2-thioxo-4-thiazolidinone) and 2(5H)-thiophenone inhibit germination and root growth of several plants. Using Scenedesmus acutus and Marchantia polymorpha L., these …
Number of citations: 5 jlc.jst.go.jp

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